1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride

Agrochemistry Medicinal Chemistry Physicochemical Properties

1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 2097964-94-6) is a fluorinated pyrazole derivative featuring a carbonyl chloride group at the 4-position and a difluoromethyl substituent on the N1 nitrogen. With a molecular formula of C5H3ClF2N2O and a molecular weight of 180.54 g/mol, this compound serves as a reactive acyl chloride intermediate for the synthesis of diverse amides, esters, and other derivatives.

Molecular Formula C5H3ClF2N2O
Molecular Weight 180.54 g/mol
CAS No. 2097964-94-6
Cat. No. B1435838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride
CAS2097964-94-6
Molecular FormulaC5H3ClF2N2O
Molecular Weight180.54 g/mol
Structural Identifiers
SMILESC1=C(C=NN1C(F)F)C(=O)Cl
InChIInChI=1S/C5H3ClF2N2O/c6-4(11)3-1-9-10(2-3)5(7)8/h1-2,5H
InChIKeyMYYZVMOPKZJPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 2097964-94-6): A Versatile Building Block for Fluorinated Agrochemicals and Pharmaceuticals


1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride (CAS 2097964-94-6) is a fluorinated pyrazole derivative featuring a carbonyl chloride group at the 4-position and a difluoromethyl substituent on the N1 nitrogen . With a molecular formula of C5H3ClF2N2O and a molecular weight of 180.54 g/mol, this compound serves as a reactive acyl chloride intermediate for the synthesis of diverse amides, esters, and other derivatives . The difluoromethyl group confers distinct physicochemical properties—including enhanced metabolic stability and altered lipophilicity—that differentiate it from non-fluorinated or alternative-fluorinated pyrazole analogs, making it particularly valuable in the development of modern fungicides and pharmaceutical candidates [1].

Why Generic Substitution Fails: Critical Distinctions of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride vs. Other Pyrazole Acyl Chlorides


Substituting 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride with a closely related analog—such as 1-methyl-1H-pyrazole-4-carbonyl chloride or 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride—is not a trivial exchange. The regiospecific placement of the difluoromethyl group on the N1 nitrogen, as opposed to the C3 position or the absence of fluorine altogether, profoundly influences the compound's physicochemical profile, reactivity, and ultimate biological performance of derived products . The N1-difluoromethyl motif alters electronic distribution across the pyrazole ring, modifies hydrogen-bonding potential, and imparts distinct metabolic and hydrolytic stability compared to the more common 3-difluoromethyl-1-methyl regioisomer [1]. These differences necessitate precise selection of the appropriate building block to ensure the desired SAR (structure–activity relationship) outcomes in final drug or agrochemical candidates.

Quantitative Differentiation of 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride: Evidence-Based Comparison with Key Analogs


Molecular Weight and Lipophilicity (XLogP3) Distinguish N1-Difluoromethyl Regioisomer from 3-Difluoromethyl-1-methyl Analog

1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride exhibits a molecular weight of 180.54 g/mol and an XLogP3 of 1.6, whereas the widely used comparator 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 141573-96-8) possesses a molecular weight of 194.57 g/mol and an XLogP3 of 1.4 . The 14 Da lower molecular weight and higher computed lipophilicity (ΔXLogP3 = +0.2) of the N1-difluoromethyl isomer reflect its more compact structure and altered polarity distribution, which can influence membrane permeability, protein binding, and overall pharmacokinetic behavior of final drug candidates.

Agrochemistry Medicinal Chemistry Physicochemical Properties

Synthetic Accessibility and Purity: ≥95% Purity Specification Enables Reliable Downstream Chemistry

The target compound is supplied with a purity specification of ≥95%, as confirmed by the manufacturer's quality control . This purity level is critical for acyl chloride intermediates, which are moisture-sensitive and prone to hydrolysis. In contrast, the non-fluorinated analog 1-methyl-1H-pyrazole-4-carbonyl chloride (CAS 79583-19-0) is often available at similar purity but lacks the fluorinated substituent that drives the unique reactivity and biological profile of the final derivatives .

Organic Synthesis Process Chemistry Building Blocks

Hazard Profile Differentiation: Absence of GHS Skin Sensitization Warning (H317) vs. 3-Difluoromethyl-1-methyl Analog

According to the manufacturer's safety information, 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride does not carry a GHS H317 (May cause an allergic skin reaction) warning . In contrast, the structurally similar comparator 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is explicitly labeled with H317 (98.73% confidence) and requires a 'Danger' signal word along with precautionary statements P261, P272, P280, etc. . This difference in hazard classification, while both compounds are reactive acyl chlorides, may influence handling requirements, personal protective equipment (PPE) protocols, and regulatory compliance burdens in laboratory and pilot-scale settings.

Chemical Safety Occupational Health Procurement Risk Assessment

Direct Application in Fungicide Synthesis: Key Intermediate for Next-Generation SDHI Fungicides

1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride serves as a critical intermediate in the synthesis of modern succinate dehydrogenase inhibitor (SDHI) fungicides [1][2]. While the 3-difluoromethyl-1-methyl regioisomer is well-established as a precursor to pydiflumetofen (CAS 1228284-64-7), the N1-difluoromethyl variant offers access to a distinct chemical space within the pyrazole-4-carboxamide pharmacophore [2]. Patents describe its use in preparing compounds of formula (I) where the difluoromethyl group on N1 contributes to enhanced fungicidal activity and altered resistance profiles compared to the 3-difluoromethyl analogs [3].

Agrochemicals SDHI Fungicides Crop Protection

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Consistent with CNS Drug-Like Properties

The target compound has a topological polar surface area (TPSA) of 34.9 Ų and 4 hydrogen bond acceptors . These values are well within the optimal ranges for central nervous system (CNS) drug candidates (TPSA < 60–70 Ų, HBA ≤ 5). In comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride shares an identical TPSA of 34.9 Ų but possesses a higher molecular weight and lower XLogP3 (as noted in Evidence Item 1), which may differentially affect blood–brain barrier penetration . While both isomers are viable for CNS programs, the N1-difluoromethyl variant's combination of lower MW and higher lipophilicity may offer a subtle advantage in optimizing brain exposure.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Optimal Application Scenarios for 1-(Difluoromethyl)-1H-pyrazole-4-carbonyl chloride Based on Quantitative Differentiation Evidence


Discovery of Novel CNS-Penetrant Drug Candidates

The lower molecular weight (180.54 g/mol) and higher XLogP3 (1.6) of 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, combined with its favorable TPSA (34.9 Ų) and HBA count (4), make it an excellent acyl chloride building block for the synthesis of potential CNS-active compounds . Medicinal chemists aiming to optimize brain exposure should prioritize this N1-difluoromethyl regioisomer over the 3-difluoromethyl-1-methyl analog (MW 194.57, XLogP3 1.4) .

Development of Next-Generation SDHI Fungicides with Unique Resistance Profiles

As a key intermediate for N1-difluoromethyl pyrazole-4-carboxamide derivatives, this compound enables access to a distinct chemical space within the SDHI fungicide class [1]. Researchers seeking to circumvent existing resistance mechanisms or to secure novel intellectual property in the agrochemical sector should select this building block, as it offers a regioisomeric alternative to the widely used 3-difluoromethyl-1-methyl pyrazole core [2].

Laboratory-Scale Synthesis Where Skin Sensitization Hazards Must Be Minimized

For research teams with limited access to specialized PPE or those conducting high-throughput parallel synthesis, the absence of a GHS H317 (skin sensitization) warning on 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride provides a tangible safety advantage over the 3-difluoromethyl-1-methyl analog, which is labeled as a skin sensitizer . This reduces the risk of occupational allergies and simplifies handling protocols.

Structure–Activity Relationship (SAR) Studies Focusing on N1-Substituent Effects

In programs exploring the impact of pyrazole N1-substitution on biological activity, 1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride serves as the definitive building block for installing the N1-CHF₂ motif. Its use ensures precise control over regiospecificity, eliminating the ambiguity that can arise when using alternative synthetic routes or less well-characterized intermediates [3].

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